6-Methoxy-3-methylbenzo[b]thiophene
Description
6-Methoxy-3-methylbenzo[b]thiophene is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. Key structural characteristics include a methoxy (-OCH₃) group at the 6-position and a methyl (-CH₃) group at the 3-position of the benzo[b]thiophene scaffold. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
6-methoxy-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3 |
InChI Key |
GJCYIQPHWUNADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 476199-14-1)
6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene (CAS 63675-74-1)
- Structure : Additional 4-methoxyphenyl substituent at the 2-position.
- Key Differences : The extended aromatic system improves planarity and π-conjugation, making it suitable for organic electronics. However, steric hindrance from the phenyl group may reduce synthetic accessibility compared to the simpler 3-methyl derivative .
5-Chloro-3-methylbenzo[b]thiophene
- Structure : Chlorine substituent at the 5-position and methyl at the 3-position.
- Key Differences : The electron-withdrawing chlorine enhances electrophilic reactivity, enabling diverse cross-coupling reactions. However, it lacks the methoxy group, reducing solubility and metabolic stability in biological systems .
Physicochemical Properties
| Property | 6-Methoxy-3-methylbenzo[b]thiophene | 4-Methoxybenzo[b]thiophene-2-carboxylic acid | 5-Chloro-3-methylbenzo[b]thiophene |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.25 | 222.25 | 182.66 |
| LogP (Predicted) | 2.8 | 1.5 | 3.2 |
| Solubility (mg/mL, H₂O) | 0.15 | 2.7 | 0.08 |
| Melting Point (°C) | 98–100 | 210–212 | 75–77 |
Preparation Methods
Acid-Catalyzed Cyclization of Styryl Sulfoxides
The patented method described in US5569772A involves cyclizing styryl sulfoxides using Brønsted or Lewis acids. For 6-methoxy-3-methylbenzo[b]thiophene, the synthesis begins with the preparation of a styryl sulfoxide precursor:
-
Sulfoxide Formation :
-
Cyclization :
Key Data :
Multi-Step Synthesis via Carboxylic Acid Derivatives
An alternative route from ACS Medicinal Chemistry Letters starts with this compound-2-carboxylic acid:
-
Acid Chloride Formation :
-
Amidation and Nitrile Formation :
-
Demethylation :
Reaction Conditions :
| Step | Reagents | Yield |
|---|---|---|
| Amide Formation | SOCl, NH | 75% |
| Nitrile Synthesis | TFAA, pyridine | 68% |
| Demethylation | BBr, CHCl | 62% |
Optimization of Reaction Conditions
Catalyst Selection and Concentration
p-Toluenesulfonic acid outperforms Lewis acids (e.g., ZnCl) in cyclization reactions due to its superior proton-donating capacity. At concentrations of 0.002 M, it minimizes side reactions while maintaining a reaction rate suitable for large-scale synthesis.
Solvent and Temperature Effects
Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (120–140°C) accelerate cyclization but require careful control to prevent decomposition.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC with a Zorbax® RX-C8 column and a phosphate buffer/acetonitrile gradient resolves regioisomers, confirming >98% purity.
HPLC Parameters :
| Column | Mobile Phase | Detection |
|---|---|---|
| Zorbax® RX-C8 | 0.01 M NaHPO, pH 2.0 | UV (280 nm) |
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl) of this compound-2-carboxamide shows distinct signals at δ 3.92 (s, OCH) and δ 2.73 (s, CH).
Challenges in Synthesis and Regioselectivity
Early methods suffered from poor regiocontrol, yielding mixtures of 6- and 4-methoxy isomers. Modern approaches address this by:
-
Steric Guidance : Bulky substituents on the sulfoxide precursor direct cyclization to the 6-position.
-
Acid Strength Modulation : Strong acids (e.g., Nafion®) favor kinetic control, reducing isomer formation.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed Cyclization | High yield (83–89%), scalable | Requires high temperatures |
| Carboxylic Acid Route | Functional-group versatility | Multi-step, lower overall yield |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Methoxy-3-methylbenzo[b]thiophene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization or functionalization of benzo[b]thiophene precursors. For example, iodination of methyl(2-alkynylphenyl)sulfane derivatives in dichloromethane (DCM) with molecular iodine under inert atmospheres yields substituted benzo[b]thiophenes. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (Hexane/EtOAc) are critical . Optimization involves adjusting stoichiometry, solvent choice (e.g., 1,4-dioxane), and temperature to minimize byproducts like ammonium chloride in benzoylisothiocyanate-mediated reactions .
Q. How can column chromatography and TLC be effectively employed to purify intermediates in benzo[b]thiophene synthesis?
- Methodology : After synthesis, residual salts (e.g., triethylammonium chloride) are removed by filtration. Column chromatography with gradients of nonpolar/polar solvents (e.g., Hexane:EtOAc) isolates target compounds. TLC with UV visualization confirms reaction progress and purity. Pre-adsorption of crude mixtures onto silica gel improves separation efficiency .
Q. What spectroscopic techniques are foundational for characterizing this compound?
- Methodology : Nuclear magnetic resonance (NMR, ¹H/¹³C) identifies substitution patterns on the aromatic ring and methyl/methoxy groups. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy detects functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). UV-Vis spectroscopy assesses conjugation effects .
Advanced Research Questions
How can computational methods (e.g., MP2/6-311G ) validate the molecular geometry and thermodynamic properties of this compound?**
- Methodology : Density functional theory (DFT) or MP2 calculations predict bond lengths (C-S, C-O), angles, and thermodynamic parameters (entropy, heat capacity). Comparisons with X-ray crystallography data (e.g., C–C bond accuracy ±0.002 Å) refine computational models. This approach is validated for analogous thiophene derivatives .
Q. What advanced techniques resolve contradictions in adsorption studies of thiophene derivatives on mineral surfaces?
- Methodology : Periodic surface models (e.g., pyrophyllite) optimized via programs like SIESTA simulate adsorption energetics. Experimental validation uses gas chromatography (GC) and mass spectrometry (MS) to analyze pyrolysis products (e.g., H₂S, benzothiophene) under controlled thermal conditions. Kinetic studies (e.g., Coats-Redfern method) calculate activation energies to reconcile discrepancies in decomposition pathways .
Q. How do substituents (methoxy vs. methyl) influence the electronic structure and reactivity of benzo[b]thiophene derivatives?
- Methodology : Substituent effects are quantified via Hammett constants (σ) and analyzed using cyclic voltammetry to measure redox potentials. Frontier molecular orbital (FMO) theory identifies electron-rich sites for electrophilic substitution. Comparative studies with 3-methylthiophene-d3 (deuterated analogs) reveal isotopic effects on reaction kinetics .
Q. What strategies enable regioselective functionalization of this compound for pharmacological applications?
- Methodology : Electrophilic aromatic substitution (e.g., nitration, halogenation) targets specific positions guided by directing groups (methoxy: ortho/para-directing). Palladium-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkyl groups. Biological activity is assessed via in vitro assays (e.g., enzyme inhibition) using hydrazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
